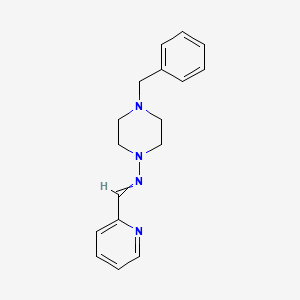
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine, also known as BPIP, is a synthetic compound that belongs to the class of piperazine derivatives. BPIP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学的研究の応用
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has shown promising results in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential anticancer activity.
作用機序
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is a protein that regulates the levels of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, which can lead to improved cognitive function and motor control. This compound has also been shown to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and motor control. This compound has also been shown to have anxiolytic and antidepressant effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain.
実験室実験の利点と制限
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine has several advantages for lab experiments. This compound is a highly selective inhibitor of DAT, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for research on 4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine. One area of research is the development of more potent and selective inhibitors of DAT. Another area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. This compound could also be studied for its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, this compound could be studied for its potential applications in the field of drug addiction research, as dopamine plays a key role in addiction.
合成法
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine can be synthesized by the reaction of 2-pyridinecarboxaldehyde with benzylamine and 1-piperazinecarboxamide. The reaction is carried out in the presence of a catalyst, such as acetic acid or trifluoroacetic acid, under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
特性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-6-16(7-3-1)15-20-10-12-21(13-11-20)19-14-17-8-4-5-9-18-17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPIOLOMARTNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)

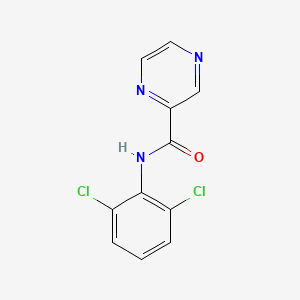
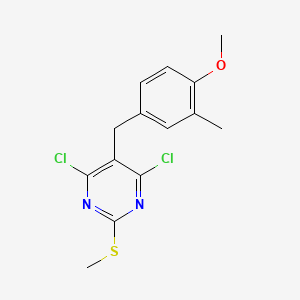
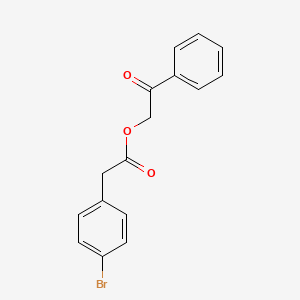

![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)
![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)
![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
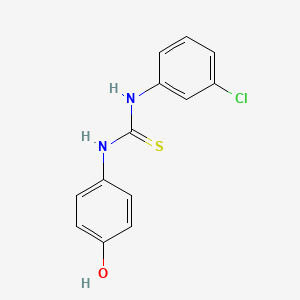
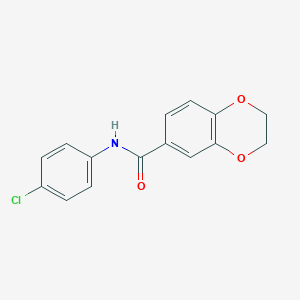
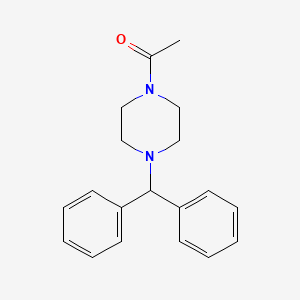
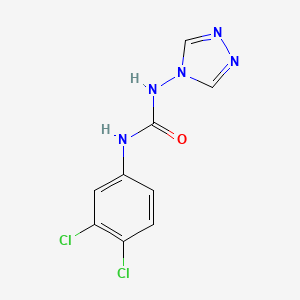
![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)